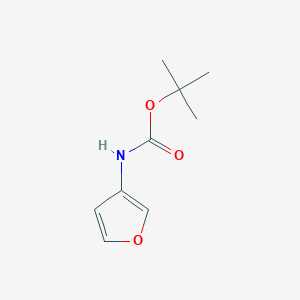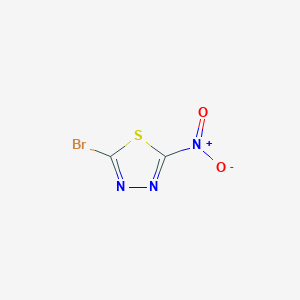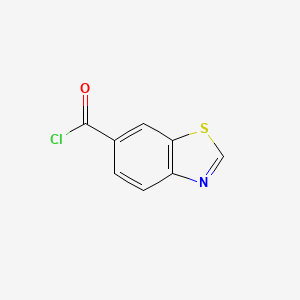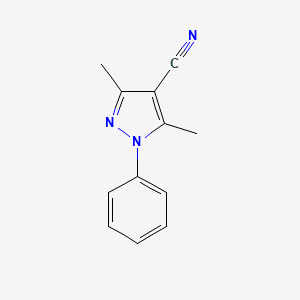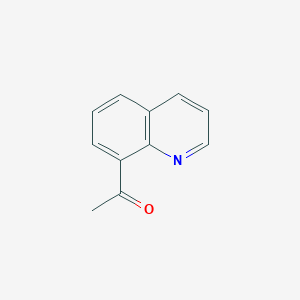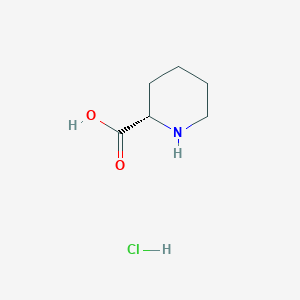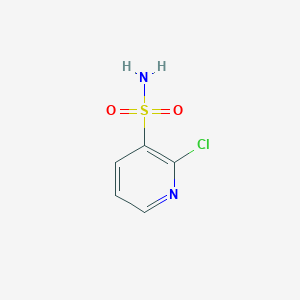
2-Chloropyridine-3-sulfonamide
Vue d'ensemble
Description
2-Chloropyridine-3-sulfonamide, also known as 2-chloro-3-pyridinesulfonamide or CPYS, is a colorless solid organic compound belonging to the family of sulfonamides. It is a key structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of 2-Chloropyridine-3-sulfonamide and similar compounds often involves a ring cleavage methodology reaction. This process allows for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of 2-Chloropyridine-3-sulfonamide is characterized by the presence of a pyridine ring, a sulfonamide group, and a chlorine atom . The molecular weight of the compound is 192.62 g/mol.
Chemical Reactions Analysis
Sulfonamides, including 2-Chloropyridine-3-sulfonamide, are known to exhibit a range of pharmacological activities. They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Physical And Chemical Properties Analysis
2-Chloropyridine-3-sulfonamide is a colorless solid. More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .
Applications De Recherche Scientifique
Synthetic Approaches and Applications of Sulfonimidates
- Scientific Field: Organic & Biomolecular Chemistry
- Summary of Application: Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents . They have been used in the synthesis of other important organosulfur compounds .
- Methods of Application: The synthesis of sulfonimidates involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
- Results or Outcomes: The main advantage of such compounds is the possibility to modify up to three points of diversity; the O–R1 bond, the S–C (R2) bond, and finally the nitrogen R3 substituent .
Antitumor Activity of Pyridinesulfonamide Derivatives
- Scientific Field: Medicinal Chemistry
- Summary of Application: Pyridinesulfonamide derivatives, including 2-Chloropyridine-3-sulfonamide, have been studied for their antitumor activity .
- Methods of Application: The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized and chosen as research candidates .
- Results or Outcomes: Compounds 10a and 10b inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively .
Antifungal Activity of Pyridine-3-sulfonamide Derivatives
- Scientific Field: Medicinal Chemistry
- Summary of Application: Pyridine-3-sulfonamide derivatives have been studied for their antifungal activity .
- Methods of Application: The synthesis of these compounds involves the use of known antifungally active 1,2,4-triazole substituents .
- Results or Outcomes: The specific results or outcomes of this application were not detailed in the source .
Production of Fungicides and Insecticides
- Scientific Field: Agricultural Chemistry
- Summary of Application: 2-Chloropyridine, a compound related to 2-Chloropyridine-3-sulfonamide, is used in the agricultural business to produce fungicides and insecticides .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes of this application were not detailed in the source .
Production of Antihistamines and Antiarrythmics
- Scientific Field: Medicinal Chemistry
- Summary of Application: 2-Chloropyridine, a compound related to 2-Chloropyridine-3-sulfonamide, is used to produce antihistamines and antiarrythmics for medicinal use .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes of this application were not detailed in the source .
Asymmetric Syntheses
- Scientific Field: Organic Chemistry
- Summary of Application: The stereogenic sulfur center of sulfonimidates, a class of compounds that includes 2-Chloropyridine-3-sulfonamide, can act as viable chiral templates that can be employed in asymmetric syntheses .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The main advantage of such compounds is the possibility to modify up to three points of diversity; the O–R1 bond, the S–C (R2) bond, and finally the nitrogen R3 substituent .
Environmental Impact
- Scientific Field: Environmental Science
- Summary of Application: Given their intensive production and utilization, it was estimated that, on average, more than 20,000 tonnes of sulfonamides with bacteriostatic properties may be released into the biosphere each year .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: Sulfonamides and their metabolites have been detected in a wide diversity of environmental compartments and matrices .
Safety And Hazards
Orientations Futures
The main objective of future work is to further study the role of stereostructural pyridine-3-sulfonamide derivatives in bioactivity. The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized and chosen as research candidates . Additionally, there is a need for a single robust method allowing the selective introduction of multiple functional groups .
Propriétés
IUPAC Name |
2-chloropyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYJBKABCVQXFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481673 | |
| Record name | 2-chloropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyridine-3-sulfonamide | |
CAS RN |
38025-93-3 | |
| Record name | 2-chloropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-pyridine-3-sulfonic acid amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

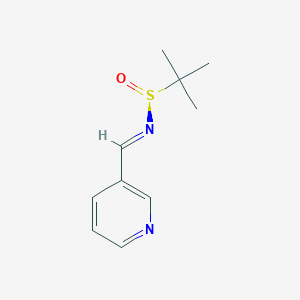
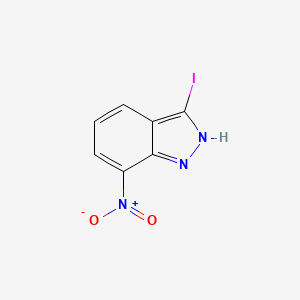
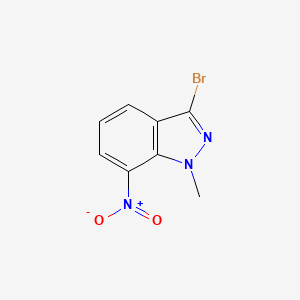
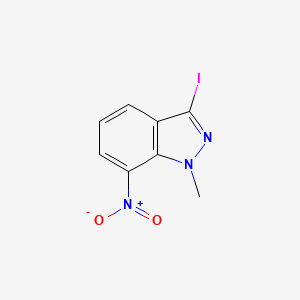
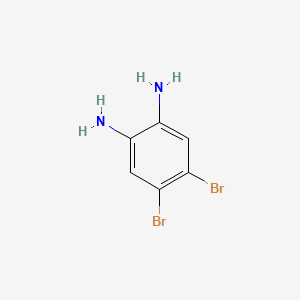
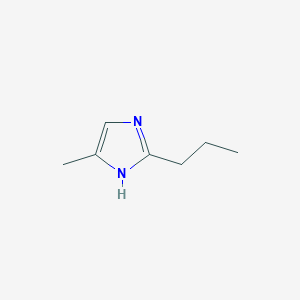
![3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1314978.png)

